9H-Purin-6-amine, 9-((3-bromophenyl)methyl)-N,N-dimethyl-
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Overview
Description
9-(3-Bromobenzyl)-N,N-dimethyl-9H-purin-6-amine is a synthetic compound that belongs to the purine class of molecules. Purines are heterocyclic aromatic organic compounds that play crucial roles in biochemistry, particularly as components of nucleotides in DNA and RNA. The addition of a 3-bromobenzyl group to the purine structure imparts unique chemical properties to this compound, making it of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-(3-Bromobenzyl)-N,N-dimethyl-9H-purin-6-amine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available purine derivatives and 3-bromobenzyl bromide.
N-Alkylation: The purine derivative undergoes N-alkylation with 3-bromobenzyl bromide in the presence of a base such as potassium carbonate (K2CO3) or sodium hydride (NaH) in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Dimethylation: The resulting intermediate is then subjected to dimethylation using reagents like methyl iodide (CH3I) or dimethyl sulfate ((CH3O)2SO2) under basic conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
9-(3-Bromobenzyl)-N,N-dimethyl-9H-purin-6-amine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom in the 3-bromobenzyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the purine ring or the benzyl group.
Coupling Reactions: It can be involved in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds with other aromatic compounds.
Common Reagents and Conditions
Substitution: Nucleophiles like amines (R-NH2) or thiols (R-SH) in the presence of a base (e.g., NaOH) and a polar solvent (e.g., ethanol).
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Coupling: Palladium catalysts (e.g., Pd(PPh3)4) and boronic acids in an inert atmosphere (e.g., nitrogen or argon).
Major Products Formed
Substitution: Formation of substituted purine derivatives.
Oxidation: Formation of oxidized purine derivatives.
Reduction: Formation of reduced purine derivatives.
Coupling: Formation of biaryl compounds.
Scientific Research Applications
9-(3-Bromobenzyl)-N,N-dimethyl-9H-purin-6-amine has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: Investigated for its potential therapeutic properties, including anticancer and antiviral activities.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 9-(3-Bromobenzyl)-N,N-dimethyl-9H-purin-6-amine involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can bind to enzymes, receptors, or nucleic acids, affecting their function.
Pathways Involved: It may modulate signaling pathways, such as those involved in cell proliferation, apoptosis, or immune response.
Comparison with Similar Compounds
Similar Compounds
9-Benzyl-N,N-dimethyl-9H-purin-6-amine: Lacks the bromine atom, resulting in different reactivity and biological activity.
9-(3-Chlorobenzyl)-N,N-dimethyl-9H-purin-6-amine: Contains a chlorine atom instead of bromine, leading to variations in chemical properties and applications.
9-(3-Methylbenzyl)-N,N-dimethyl-9H-purin-6-amine: Contains a methyl group, affecting its steric and electronic properties.
Uniqueness
The presence of the 3-bromobenzyl group in 9-(3-Bromobenzyl)-N,N-dimethyl-9H-purin-6-amine imparts unique chemical reactivity and potential biological activity, distinguishing it from other similar compounds. The bromine atom can participate in specific interactions and reactions that are not possible with other substituents.
Properties
CAS No. |
112089-13-1 |
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Molecular Formula |
C14H14BrN5 |
Molecular Weight |
332.20 g/mol |
IUPAC Name |
9-[(3-bromophenyl)methyl]-N,N-dimethylpurin-6-amine |
InChI |
InChI=1S/C14H14BrN5/c1-19(2)13-12-14(17-8-16-13)20(9-18-12)7-10-4-3-5-11(15)6-10/h3-6,8-9H,7H2,1-2H3 |
InChI Key |
LAXJOIWUZPYAER-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=NC=NC2=C1N=CN2CC3=CC(=CC=C3)Br |
Origin of Product |
United States |
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